2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride
Overview
Description
2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride is a biochemical reagent used primarily in scientific research. It is a derivative of ribose, a sugar molecule, and is characterized by the presence of two p-toluoyl groups and a chloride atom. This compound is often utilized in the synthesis of nucleosides and nucleotides, which are essential components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride typically involves the protection of the hydroxyl groups of ribose followed by chlorination. One common method includes the following steps:
Protection of Hydroxyl Groups: Ribose is treated with p-toluoyl chloride in the presence of a base to protect the hydroxyl groups at positions 3 and 5.
Chlorination: The protected ribose is then treated with thionyl chloride (SOCl2) to introduce the chloride atom at position 2.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory methods but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride atom can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to remove the p-toluoyl protecting groups, yielding 2-deoxy-ribose derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination.
p-Toluoyl Chloride: Used for the protection of hydroxyl groups.
Bases (e.g., Pyridine): Used to facilitate the protection reactions.
Major Products Formed
Nucleoside Derivatives: Formed by substitution reactions with nucleophiles.
2-Deoxy-Ribose Derivatives: Formed by hydrolysis of the protecting groups.
Scientific Research Applications
2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of nucleosides and nucleotides.
Biology: In the study of DNA and RNA synthesis and function.
Industry: Used in the production of biochemical reagents and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through its role as a precursor in nucleoside synthesis. The chloride atom allows for substitution reactions, enabling the formation of various nucleoside analogs. These analogs can then be incorporated into DNA or RNA, affecting their synthesis and function. The p-toluoyl groups protect the molecule during synthesis and can be removed under specific conditions to yield the desired product .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride: Similar structure but differs in the stereochemistry of the ribose moiety.
2-Deoxy-3,5-di-O-p-toluoyl-alpha-D-ribofuranosyl chloride: The D-isomer of the compound.
1-Chloro-3,5-di-O-toluoyl-2-deoxy-alpha-D-ribofuranose: Another similar compound with slight structural variations.
Uniqueness
2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride is unique due to its specific stereochemistry (alpha-L configuration) and the presence of p-toluoyl protecting groups, which make it particularly useful in the synthesis of certain nucleoside analogs .
Properties
IUPAC Name |
[(2S,3R,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHSYOMVMMNQJQ-CEXWTWQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149727 | |
Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141846-57-3 | |
Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141846-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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